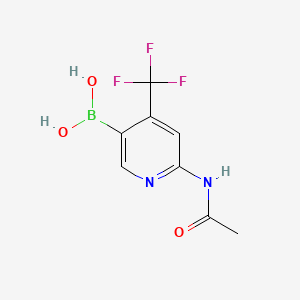

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid

Description

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (CAS: 1370351-47-5) is a boronic acid derivative with the molecular formula C₈H₈BF₃N₂O₃ and a molecular weight of 247.97 g/mol . Structurally, it features a pyridine ring substituted with an acetamido group (-NHCOCH₃) at the 6-position, a trifluoromethyl (-CF₃) group at the 4-position, and a boronic acid (-B(OH)₂) moiety at the 3-position. This combination of functional groups confers unique electronic and steric properties, making it valuable in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

[6-acetamido-4-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3N2O3/c1-4(15)14-7-2-5(8(10,11)12)6(3-13-7)9(16)17/h2-3,16-17H,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAYJMUNDMCFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1C(F)(F)F)NC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Acetamidation: The acetamido group is introduced by reacting the pyridine derivative with acetic anhydride in the presence of a base such as pyridine.

Boronic Acid Formation: The boronic acid moiety is introduced through a borylation reaction, typically using a boronic ester or boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

Substitution: The acetamido and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters: Formed through oxidation of the boronic acid group.

Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Overview

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid is a notable organoboron compound characterized by its unique structural features, including an acetamido group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring. This compound has gained significant attention in various fields due to its versatility in chemical reactions and potential applications in medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

This compound has diverse applications across several scientific domains:

Organic Chemistry

- Reagent in Organic Synthesis : It is widely used in cross-coupling reactions, particularly Suzuki-Miyaura coupling, to form complex organic molecules .

Medicinal Chemistry

- Biochemical Probes : The compound interacts with biological molecules, making it a candidate for studying enzyme activities and cellular signaling pathways .

- Drug Discovery : Investigated for its potential as a therapeutic agent targeting diseases such as cancer and diabetes due to its inhibitory effects on critical enzymes like phosphoinositide 3-kinase (PI3K) .

Material Science

- Catalyst in Industrial Processes : Utilized in the production of advanced materials, taking advantage of its reactivity and stability .

The biological activity of this compound is primarily linked to its ability to modulate enzyme activities through reversible covalent bonding with diols present in biological molecules:

- Inhibition Studies : Research indicates that it effectively inhibits PI3K, leading to reduced proliferation of cancer cells and potential applications in cancer therapy .

Case Studies

- Cancer Cell Proliferation : In vitro studies demonstrated that the compound significantly reduces the proliferation of breast and prostate cancer cell lines by inducing apoptosis through pro-apoptotic pathways .

- Diabetes Research : Preliminary studies suggest it may enhance insulin signaling pathways, improving glucose uptake in peripheral tissues .

- Neuroprotective Effects : Recent investigations have explored its role in mitigating neuroinflammation associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid in chemical reactions involves the following steps:

Activation of the Boronic Acid Group: The boronic acid group is activated by a base or a catalyst, facilitating its participation in reactions such as Suzuki-Miyaura coupling.

Interaction with Molecular Targets: The acetamido and trifluoromethyl groups can interact with specific molecular targets, influencing the reactivity and selectivity of the compound.

Pathways Involved: The compound can participate in various pathways, including oxidative addition, transmetalation, and reductive elimination in the case of cross-coupling reactions.

Comparison with Similar Compounds

Suzuki-Miyaura Coupling Efficiency

- This compound exhibits superior coupling efficiency in synthesizing pyridine-containing pharmaceuticals due to the acetamido group’s hydrogen-bonding capacity, which stabilizes transition states during catalysis .

- 2-Chloro-6-(trifluoromethyl)pyridin-3-ylboronic acid () shows moderate reactivity; the electron-withdrawing Cl substituent slows oxidative addition steps in palladium-catalyzed reactions compared to acetamido derivatives .

- (6-Trifluoromethoxy)pyridin-3-ylboronic acid () has lower polarity, making it suitable for hydrophobic environments but less effective in aqueous-phase couplings .

Research Findings and Case Studies

- Pharmaceutical Synthesis: In Example 49 of -acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid was coupled with a phenylaminoacetamide intermediate to yield a compound with 51% yield, demonstrating its reliability in multistep syntheses .

- Comparison with Trifluoromethylphenylboronic Acids: highlights 3-trifluoromethylphenylboronic acid in cross-couplings, but its non-pyridine structure limits regioselectivity compared to pyridinylboronic acids .

Biological Activity

6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid (CAS Number: 1370351-47-5) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethyl group, which enhances its chemical properties, making it a candidate for various pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BF3N2O3 |

| Molar Mass | 247.97 g/mol |

| Density | 1.5 ± 0.1 g/cm³ |

| LogP | 0.95 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, particularly enzymes involved in cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols in biological molecules, which can modulate enzyme activity and influence metabolic pathways.

Inhibition Studies

Research has demonstrated that this compound exhibits inhibitory activity against various enzymes, particularly those involved in cancer pathways. For instance, studies have shown that it acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in the signaling pathway that regulates cell growth and survival. The inhibition of PI3K can lead to decreased proliferation of cancer cells, making it a potential therapeutic agent for cancer treatment.

Case Studies

- Cancer Cell Proliferation : In vitro studies have indicated that this compound significantly reduces the proliferation of specific cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis in these cells through the activation of pro-apoptotic pathways.

- Diabetes Research : Preliminary investigations suggest potential applications in diabetes management, where its ability to modulate insulin signaling pathways may improve glucose uptake in peripheral tissues.

- Neuroprotective Effects : Recent studies have explored the neuroprotective properties of this compound, particularly its effects on neuroinflammatory processes associated with neurodegenerative diseases.

Efficacy and Potency

The potency of this compound has been quantified through various assays:

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for PI3K inhibition have been reported in the low micromolar range, indicating strong inhibitory potential.

Structural Activity Relationship (SAR)

The incorporation of the trifluoromethyl group is critical for enhancing the compound's lipophilicity and stability, which contributes to its biological activity. Structural modifications at other positions on the pyridine ring can further optimize its efficacy.

Q & A

Basic Questions

Q. What safety precautions are critical when handling 6-Acetamido-4-(trifluoromethyl)pyridin-3-ylboronic acid?

- Methodological Answer : This compound requires strict adherence to GHS protocols due to its classification under acute toxicity (oral, Category 4) and severe skin/eye irritation (Category 1C). Use PPE including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust. Storage must follow GHS P405 guidelines: keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis. Immediate decontamination with water is advised for spills .

Q. What are the recommended synthetic routes for this compound, and how is purity validated?

- Methodological Answer : A common approach involves Suzuki-Miyaura cross-coupling, where the boronic acid reacts with halogenated pyridine precursors. For example, potassium trifluoro(6-fluoropyridin-3-yl)borate (CAS 1111732-94-5) can serve as a model for optimizing coupling conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent at 80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., verifying the boronic acid proton at δ 7.2–7.5 ppm and trifluoromethyl singlet at δ -63 ppm) .

Advanced Questions

Q. How can researchers address low solubility of this boronic acid in aqueous reaction media?

- Methodological Answer : Solubility challenges arise from the hydrophobic trifluoromethyl group. Strategies include:

- Co-solvent systems : Use THF/H₂O (3:1) or DMSO/H₂O (10% v/v) to enhance dissolution.

- Micellar catalysis : Employ surfactants like SDS (0.1 M) to stabilize the compound in water.

- pH adjustment : Boronic acids are more soluble under basic conditions (pH 8–10) due to deprotonation.

Data from similar compounds, such as 4-[5-(trifluoromethyl)pyrid-2-yl]benzoic acid (mp 287.5–293.5°C), suggest pre-heating reaction mixtures to 50°C can further improve solubility .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- ²⁹Si NMR : Detects boronate ester formation in cross-coupling intermediates.

- ¹⁹F NMR : Monitors trifluoromethyl group stability under reaction conditions (e.g., detecting decomposition to CF₃⁻).

- HRMS (ESI+) : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₈BF₃N₂O₂ requires m/z 268.0521).

Contradictions in data, such as unexpected byproducts, can be analyzed via 2D NMR (COSY, HSQC) to assign stereochemistry .

Q. How can researchers optimize Suzuki-Miyaura reactions for sterically hindered substrates?

- Methodological Answer : Steric hindrance from the acetamido and trifluoromethyl groups necessitates:

- Catalyst selection : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos or XPhos) to enhance turnover.

- Temperature modulation : Prolonged heating (24–48 hr at 100°C) improves yields for hindered aryl halides.

- Microwave-assisted synthesis : Reduces reaction time (30 min at 150°C) while maintaining >80% yield.

Comparative studies on pyridin-3-ylboronic acid derivatives (e.g., 4-fluoro variants) show ligand choice impacts yield by 20–40% .

Q. What strategies mitigate hydrolysis of the boronic acid group during storage?

- Methodological Answer : Hydrolysis is minimized by:

- Lyophilization : Store as a lyophilized powder under vacuum.

- Boronate ester formation : Convert to pinacol esters (stable under ambient conditions) and regenerate the boronic acid in situ using HCl/THF.

Stability data from Fluoro-6-hydroxyphenylboronic acid (CAS 113237-20-0) indicate a shelf life of >12 months when stored anhydrously .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.